molecular formula C10H17NO5 B7936904 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

Cat. No.: B7936904
M. Wt: 231.25 g/mol
InChI Key: FUECAVZSGQIGRI-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO5This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method is the reaction of oxolane-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s reactivity is influenced by the presence of the Boc group, which stabilizes the molecule and prevents side reactions .

Comparison with Similar Compounds

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid can be compared with other Boc-protected amino acids and oxolane derivatives:

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-20-5
Record name rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
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